Citco

准备方法

合成路线和反应条件

CITCO的合成涉及咪唑并[2,1-b][1,3]噻唑核的形成,然后引入氯苯基和二氯苄基。关键步骤包括:

咪唑并[2,1-b][1,3]噻唑核的形成: 这通常通过涉及硫酰胺和α-卤代酮的环化反应来实现。

氯苯基的引入: 这一步涉及用氯苯基取代咪唑并[2,1-b][1,3]噻唑核上的氢原子。

肟的形成: 最后一步涉及醛基与羟胺反应形成肟

工业生产方法

This compound的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应、高效的纯化方法和严格的质量控制,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

CITCO经历了几种类型的化学反应,包括:

氧化: this compound可以被氧化形成各种氧化衍生物。

还原: 该化合物可以在特定条件下被还原,以生成还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常使用氢化铝锂和硼氢化钠等还原剂。

取代: 通常使用氯和溴等卤化试剂

形成的主要产物

这些反应形成的主要产物包括this compound的各种氧化、还原和取代衍生物,这些衍生物通常用于进一步研究和开发 .

科学研究应用

CITCO由于其选择性激活组成型雄烷受体(CAR)而广泛应用于科学研究。一些关键应用包括:

化学: 用于研究CAR的活化和调控,CAR在异生物质代谢中起着至关重要的作用。

生物学: 用于研究肝脏功能和参与药物代谢的基因的调控。

医学: 研究其在与CAR功能障碍相关的疾病中的潜在治疗应用。

工业: 用于开发新药和研究药物相互作用

作用机制

CITCO通过与组成型雄烷受体(CAR)结合并激活发挥作用。活化后,CAR转移到细胞核,在那里它与DNA中的特定反应元件结合,导致靶基因的转录激活。 这些基因主要参与药物和其他异生物质的代谢 .

相似化合物的比较

CITCO在其对CAR的高选择性方面独树一帜,优于其他核受体,如孕烷X受体(PXR)。类似的化合物包括:

TCPOBOP: 小鼠CAR的选择性激动剂。

苯巴比妥: 一种选择性较低的CAR激活剂,也影响其他核受体。

属性

IUPAC Name |

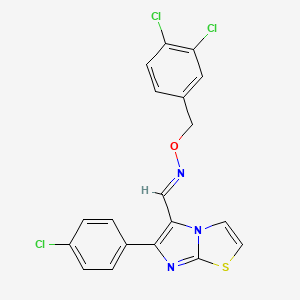

(E)-1-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3OS/c20-14-4-2-13(3-5-14)18-17(25-7-8-27-19(25)24-18)10-23-26-11-12-1-6-15(21)16(22)9-12/h1-10H,11H2/b23-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBOKJVVYNKTL-AUEPDCJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NOCC4=CC(=C(C=C4)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/OCC4=CC(=C(C=C4)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040761 | |

| Record name | CITCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338404-52-7 | |

| Record name | 6-(4-Chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338404527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITCO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITCO | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of CITCO?

A: this compound is a potent and selective agonist for the human constitutive androstane receptor (hCAR) [, ].

Q2: How does this compound interact with hCAR?

A: this compound directly binds to the ligand-binding domain of hCAR []. This binding induces conformational changes in hCAR, leading to its activation [, ].

Q3: What are the downstream effects of hCAR activation by this compound?

A: Activated hCAR translocates to the nucleus and heterodimerizes with the retinoid X receptor (RXR). This complex binds to specific DNA sequences, regulating the expression of genes involved in drug metabolism, such as CYP2B6 and CYP3A4 [, , , , ].

Q4: Is this compound selective for hCAR over other nuclear receptors?

A: While this compound exhibits high selectivity for hCAR over other nuclear receptors like human pregnane X receptor (hPXR) in certain cell lines, it has been shown to activate hPXR in liver cell models and primary human hepatocytes [, ].

Q5: Does this compound activate CAR in other species?

A: this compound selectively activates human CAR and shows limited or no activation of mouse or rat CAR [, , ].

Q6: How does this compound affect the interaction of hCAR with coactivators and corepressors?

A: this compound promotes the recruitment of coactivators like SRC-1 and GRIP-1 to hCAR, enhancing its transcriptional activity [, , ]. Conversely, it interferes with the interaction between hCAR and the corepressor NCoR1 [, ].

Q7: How does cholesterol synthesis inhibition affect this compound-mediated gene expression?

A: Inhibiting cholesterol synthesis with drugs like pravastatin has been shown to abolish this compound-induced CYP2B6 expression in human hepatocytes. This effect is likely due to the activation of sterol regulatory element-binding proteins (SREBPs), which interfere with CAR activity [].

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C18H11Cl3N2OS, and its molecular weight is 421.72 g/mol.

Q9: Is there any available spectroscopic data for this compound?

A9: While the provided articles do not include detailed spectroscopic data like NMR or IR, you can find this information in chemical databases like PubChem or ChemSpider using the compound's name or CAS number.

Q10: Does this compound possess any catalytic properties?

A10: this compound is not known to possess catalytic properties. It acts as a ligand for hCAR, modulating its activity rather than directly catalyzing chemical reactions.

Q11: Have computational studies been conducted on this compound and hCAR?

A: Yes, computational studies have been employed to understand the interaction of this compound with hCAR. Molecular modeling and docking simulations have provided insights into the binding mode of this compound within the ligand-binding pocket of hCAR [, ].

Q12: How do structural modifications of this compound affect its activity and selectivity?

A: While the provided articles don't delve into specific structure-activity relationship studies, they highlight that even minor changes, like the five-amino acid insertion in hCAR3 compared to hCAR1, can significantly alter ligand binding and receptor activation [, , ].

Q13: Are there specific formulation strategies to enhance this compound stability or bioavailability?

A13: The provided articles primarily focus on this compound's in vitro applications and do not discuss specific formulation strategies.

Q14: What in vitro models are commonly used to study this compound's effects?

A: Researchers frequently utilize cell-based reporter gene assays, transfected cell lines (like HepG2, HepaRG), and primary human hepatocytes to investigate the effects of this compound on CAR activity and downstream gene expression [, , , , , , ].

Q15: Are there suitable animal models to study this compound activity?

A: While this compound is a human CAR-specific agonist, transgenic mice expressing human CAR (hCAR-TG mice) are valuable tools for investigating this compound's in vivo effects on gene regulation and physiological responses [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。